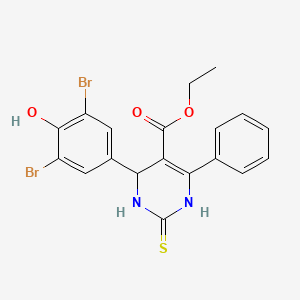![molecular formula C16H14INO3 B14950076 ({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxybenzaldehyde {O}-(2-Iodobenzoyl)oxime is an organic compound that combines the structural features of 4-ethoxybenzaldehyde and 2-iodobenzoyl oxime
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime typically involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 4-ethoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The iodine atom in the 2-iodobenzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 4-Ethoxybenzoic acid.
Reduction: 4-Ethoxybenzylamine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an anti-inflammatory agent and its ability to suppress prostaglandin E2.
Medicine: Explored for its potential therapeutic effects, including reducing facial erythema.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are thought to be mediated through the suppression of prostaglandin E2 synthesis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-Ethoxybenzaldehyde: Shares the ethoxybenzaldehyde moiety but lacks the oxime and iodobenzoate groups.
2-Iodobenzoyl Oxime: Contains the oxime and iodobenzoate groups but lacks the ethoxybenzaldehyde moiety.
Uniqueness
4-Ethoxybenzaldehyde {O}-(2-iodobenzoyl)oxime is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
分子式 |
C16H14INO3 |
|---|---|
分子量 |
395.19 g/mol |
IUPAC名 |
[(Z)-(4-ethoxyphenyl)methylideneamino] 2-iodobenzoate |
InChI |
InChI=1S/C16H14INO3/c1-2-20-13-9-7-12(8-10-13)11-18-21-16(19)14-5-3-4-6-15(14)17/h3-11H,2H2,1H3/b18-11- |
InChIキー |
IAXUGYXNGXKNSJ-WQRHYEAKSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N\OC(=O)C2=CC=CC=C2I |
正規SMILES |
CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14950004.png)
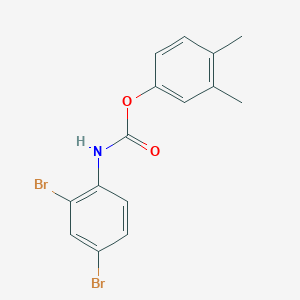
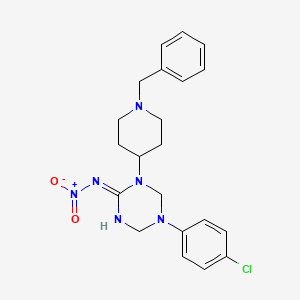
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
![2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14950065.png)
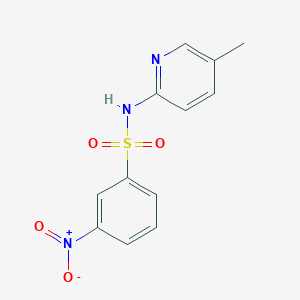

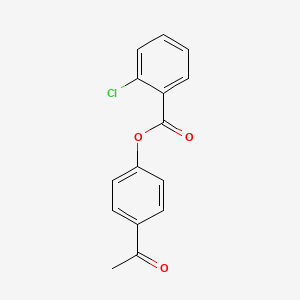
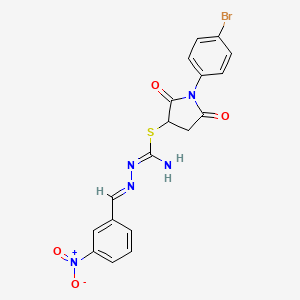
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)
